molecular formula C18H18N2O B2723177 N-(1-cyanocyclohexyl)naphthalene-2-carboxamide CAS No. 1307181-54-9

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide

Cat. No.: B2723177
CAS No.: 1307181-54-9
M. Wt: 278.355
InChI Key: QCGFGIZCUQWECV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C18H18N2O It is known for its unique structure, which includes a naphthalene ring and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-cyanocyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, potentially incorporating continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS), leading to cell death . The compound may also inhibit key enzymes or proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-13-18(10-4-1-5-11-18)20-17(21)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGFGIZCUQWECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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